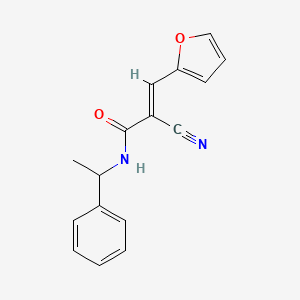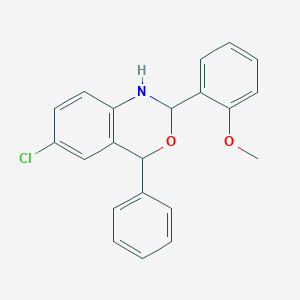-2-methyloxan-4-YL]ethyl})amine](/img/structure/B11683432.png)
[(3,4-Dimethoxyphenyl)methyl]({2-[2-ethyl-4-(4-methoxyphenyl)-2-methyloxan-4-YL]ethyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethoxyphenyl)methyl-2-methyloxan-4-YL]ethyl})amine is a complex organic compound characterized by its unique structure, which includes both methoxyphenyl and methyloxan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)methyl-2-methyloxan-4-YL]ethyl})amine typically involves multi-step organic reactions. The initial step often includes the formation of the methoxyphenyl group through a Friedel-Crafts alkylation reaction. Subsequent steps involve the introduction of the methyloxan group via nucleophilic substitution reactions. The final step usually includes the coupling of these intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)methyl-2-methyloxan-4-YL]ethyl})amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3,4-Dimethoxyphenyl)methyl-2-methyloxan-4-YL]ethyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)methyl-2-methyloxan-4-YL]ethyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C26H37NO4 |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[2-ethyl-4-(4-methoxyphenyl)-2-methyloxan-4-yl]ethanamine |
InChI |
InChI=1S/C26H37NO4/c1-6-25(2)19-26(14-16-31-25,21-8-10-22(28-3)11-9-21)13-15-27-18-20-7-12-23(29-4)24(17-20)30-5/h7-12,17,27H,6,13-16,18-19H2,1-5H3 |
InChI Key |
OCZJOJKHSMJOSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CCO1)(CCNCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11683354.png)
![4-[(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11683355.png)
![ethyl 4-{2,5-dimethyl-3-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11683359.png)
![(5E)-5-({2-[(4-Fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11683361.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11683367.png)
![(2Z)-N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11683373.png)
![5-[5-(4-Chloro-phenyl)-furan-2-ylmethylene]-3-ethyl-2-thioxo-thiazolidin-4-one](/img/structure/B11683378.png)
![4-({4-[(E)-(4-hydroxy-2,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11683390.png)

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11683402.png)
![3-methylbutyl 4-{[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B11683410.png)
![5-[2-(4-Fluorophenyl)diazenyl]-8-quinolinol](/img/structure/B11683415.png)
![N'-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B11683420.png)
